molecular formula C20H38O4Zn B1582691 zinc;3,3,5,5-tetramethylhexanoate CAS No. 27253-29-8

zinc;3,3,5,5-tetramethylhexanoate

Cat. No.: B1582691
CAS No.: 27253-29-8
M. Wt: 407.9 g/mol
InChI Key: VNTDZUDTQCZFKN-UHFFFAOYSA-L
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Description

Zinc 3,3,5,5-tetramethylhexanoate, commonly known as zinc neodecanoate (CAS 27253-29-8), is a metal carboxylate with the chemical formula C₂₀H₃₈O₄Zn and molecular weight 407.9 g/mol . It is characterized by its branched alkyl chain structure, derived from 3,3,5,5-tetramethylhexanoic acid. The compound is immiscible with water and has a flash point of 102°C, indicating moderate flammability . Its hazard profile includes skin irritation (H315), eye irritation (H319), and respiratory discomfort (H335), classified under hazard code Xi .

Properties

CAS No.

27253-29-8

Molecular Formula

C20H38O4Zn

Molecular Weight

407.9 g/mol

IUPAC Name

zinc;2,2-dimethyloctanoate

InChI

InChI=1S/2C10H20O2.Zn/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

VNTDZUDTQCZFKN-UHFFFAOYSA-L

SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Zn+2]

Canonical SMILES

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

3,3,5,5-Tetramethylhexanoic acid is a branched saturated carboxylic acid structurally related to 3,5,5-trimethylhexanoic acid. Its preparation generally follows oxidation of the corresponding branched alcohol or aldehyde precursors.

Oxidation of Branched Alcohols

  • The acid can be synthesized by oxidation of 3,3,5,5-tetramethylhexanol or similar branched alcohols.
  • Molecular oxygen or air is used as the oxidant, often in the presence of catalysts such as cobalt, manganese, copper, or vanadium compounds to accelerate the reaction.
  • The reaction temperature is controlled typically between 0°C and 100°C, with an optimal range of 20°C to 75°C to maximize yield and minimize side products.
  • The oxidation proceeds through the formation of an organic peroxy intermediate, which gradually converts to the carboxylic acid.
  • The product is purified by distillation under reduced pressure to obtain high purity acid.

Catalytic Oxidation Details

  • Catalysts such as manganous acetate have been reported to enhance oxidation rates.
  • The oxidation can be carried out in solvents like acetic acid to facilitate the reaction and improve yield.
  • The process can achieve nearly quantitative yields of the acid.

Alternative Synthetic Approaches

  • The acid may also be prepared by oxidation of the corresponding aldehyde (3,3,5,5-tetramethylhexanal).
  • Hydroformylation of diisobutylene followed by oxidation is another synthetic pathway, involving cobalt-catalyzed hydroformylation to produce the branched aldehyde and alcohol intermediates, which are then oxidized to the acid.

Table 1: Typical Oxidation Conditions for 3,3,5,5-Tetramethylhexanoic Acid Preparation

Parameter Typical Range/Value Notes
Oxidant Molecular oxygen or air Air is often used for cost efficiency
Catalyst Cobalt, manganese, copper compounds Manganous acetate common
Temperature 0°C to 100°C (optimal 20-75°C) Controls reaction rate and selectivity
Solvent Acetic acid or neat substrate Solvent aids catalyst dispersion
Reaction time Several hours Until peroxy intermediate disappears
Product purification Vacuum distillation To isolate pure acid

Preparation of Zinc;3,3,5,5-Tetramethylhexanoate

General Method

  • This compound is prepared by neutralizing or reacting zinc oxide, zinc hydroxide, or zinc carbonate with 3,3,5,5-tetramethylhexanoic acid.
  • The reaction typically occurs in an organic solvent or under melt conditions.
  • The acid and zinc source are mixed in stoichiometric amounts, often with slight excess acid to ensure complete reaction.
  • The mixture is stirred and heated moderately (e.g., 50–100°C) to facilitate salt formation.
  • Water produced during neutralization is removed by azeotropic distillation or under reduced pressure.
  • The resulting zinc carboxylate is isolated as a solid or powder, often characterized by its solubility and melting point.

Reaction Equation

$$
2 \text{R-COOH} + \text{ZnO} \rightarrow \text{Zn(R-COO)}2 + \text{H}2\text{O}
$$

where R = 3,3,5,5-tetramethylhexyl group.

Purification and Characterization

  • The zinc salt is purified by recrystallization or washing with non-polar solvents to remove unreacted acid or impurities.
  • Characterization is typically done by elemental analysis, infrared spectroscopy (IR), and thermal analysis (DSC, TGA).

Table 2: Typical Reaction Conditions for Zinc Salt Formation

Parameter Typical Value/Range Notes
Zinc precursor Zinc oxide, zinc hydroxide Zinc oxide preferred for purity
Acid to zinc molar ratio 2:1 Stoichiometric for zinc di-carboxylate
Solvent Toluene, xylene, or neat Solvent choice affects reaction rate
Temperature 50°C to 100°C Moderate heating to drive reaction
Reaction time 2–6 hours Ensures complete salt formation
Water removal Vacuum or azeotropic distillation Prevents hydrolysis or side reactions

Research Findings and Industrial Relevance

  • Zinc carboxylates like this compound are important as catalysts, stabilizers, and additives in lubricants and polymers.
  • The branched structure of 3,3,5,5-tetramethylhexanoate imparts unique solubility and thermal stability properties to the zinc salt.
  • Industrial synthesis prioritizes high purity acid intermediates and efficient zinc salt formation to meet performance specifications.
  • Patents and literature emphasize the use of cobalt and manganese catalysts for acid synthesis and controlled neutralization for zinc salt preparation.

Chemical Reactions Analysis

Types of Reactions: zinc;3,3,5,5-tetramethylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and other by-products, while substitution reactions can yield different metal neodecanoates .

Mechanism of Action

The mechanism of action of neodecanoic acid, zinc salt (2:1) involves the interaction of zinc ions with various molecular targets. Zinc ions play a crucial role in many biological processes, including enzyme function and signal transduction. The compound’s effects are mediated through the binding of zinc ions to specific proteins and enzymes, facilitating their activity and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

The 3,3,5,5-tetramethylhexanoate anion forms salts with various metals, each exhibiting distinct physicochemical properties. Below is a comparative analysis:

Table 1: Comparison of Metal 3,3,5,5-Tetramethylhexanoates
Property Zinc Neodecanoate Manganese Neodecanoate Potassium Neodecanoate Yttrium(III) Neodecanoate
CAS No. 27253-29-8 27253-32-3 26761-42-2 68683-17-0
Molecular Formula C₂₀H₃₈O₄Zn C₂₀H₃₈MnO₄ C₁₀H₁₉KO₂ C₃₀H₅₇O₆Y
Molecular Weight 407.9 g/mol 397.45 g/mol ~218.3 g/mol 602.68 g/mol
Water Solubility Immiscible 1.46 g/L (20°C) Likely higher (typical for K⁺ salts) Not reported; expected low solubility
Density Not reported 1.09 g/cm³ (20°C) Not reported Not reported
Applications Viscosity control, coatings Catalysts, polymer stabilization Surfactants, emulsifiers Specialty materials, catalysts
Key Observations:

Metal Ion Influence: Solubility: Potassium neodecanoate likely exhibits higher aqueous solubility due to the smaller ionic radius and higher charge density of K⁺ compared to Zn²⁺, Mn²⁺, or Y³⁺ . Thermal Stability: Yttrium(III) neodecanoate has a higher boiling point (265.6°C) and molecular weight, suggesting enhanced thermal stability suited for high-temperature applications .

Structural Analogues with Varied Functional Groups

Compounds sharing the 3,3,5,5-tetramethylhexanoate backbone but differing in functional groups include:

Table 2: Non-Salt Analogues
Compound Key Properties Reference
3,3,5,5-Tetramethylcyclohexanol Molecular weight 156.27 g/mol; used in fragrance intermediates
3,3,5,5-Tetramethylheptane Hydrocarbon with molecular weight 156.31 g/mol; thermal data available
Methyl 3,3,5,5-Tetramethylhexanoate Ester derivative; IR peaks at 1735 cm⁻¹ (C=O stretch)
Key Observations:
  • Hydrocarbons: 3,3,5,5-Tetramethylheptane lacks polar functional groups, resulting in non-reactive behavior compared to ionic neodecanoates .

Q & A

Basic Synthesis: What is the standard laboratory method for synthesizing zinc 3,3,5,5-tetramethylhexanoate?

Methodological Answer:
A common approach involves salt metathesis using potassium 3,3,5,5-tetramethylhexanoate (neodecanoate) and zinc chloride. The potassium salt is dissolved in an anhydrous solvent (e.g., tetrahydrofuran), and zinc chloride is added stoichiometrically. The reaction proceeds via ion exchange, yielding the zinc complex as a precipitate. The product is purified via recrystallization from ethanol or hexane .
Key Considerations:

  • Ensure anhydrous conditions to prevent hydrolysis.
  • Monitor reaction completion using conductivity measurements or FT-IR to track ligand exchange.

Advanced Synthesis: How can reaction conditions be optimized to improve purity and yield?

Methodological Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance ion mobility, improving reaction rates .
  • Temperature control : Maintain 40–60°C to balance kinetics and side reactions (e.g., ligand degradation).
  • Stoichiometric ratios : Use a 10% excess of potassium neodecanoate to drive the reaction to completion .
    Validation : Characterize intermediates via FT-IR (C=O stretch at ~1735 cm⁻¹) and confirm final purity using elemental analysis (Zn content ~18–20%) .

Basic Characterization: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • FT-IR : Key peaks include ν(C=O) at 1735–1740 cm⁻¹ (ester/carboxylate) and ν(Zn-O) at 450–500 cm⁻¹ .
  • NMR : For the ligand precursor (e.g., methyl 3,3,5,5-tetramethylhexanoate), look for methyl group signals at δ 0.98–1.08 ppm (s, 15H) and carboxylate protons at δ 2.25 ppm (s, 2H) in ¹H NMR .
  • Elemental Analysis : Confirm Zn content (theoretical ~18–20%) and carbon/hydrogen ratios .

Advanced Characterization: How can mass spectrometry (MS) and electron spin resonance (ESR) resolve ambiguities in coordination geometry?

Methodological Answer:

  • High-Resolution MS : Identify molecular ion peaks ([M]⁺) at m/z ~407.9 (C₂₀H₃₈O₄Zn) and fragmentation patterns (e.g., loss of carboxylate ligands) .
  • ESR : Probe radical scavenging behavior. For example, zinc’s interaction with spin traps like 3,3,5,5-tetramethylpyrroline-N-oxide (TMPO) reveals free radical suppression mechanisms, with ESR signals diminishing as Zn concentration increases .

Data Contradiction: How should researchers address discrepancies in reported solubility values across studies?

Methodological Answer:

  • Systematic Solubility Testing : Compare data under controlled conditions (e.g., 20°C, immiscibility in water vs. 1.46 g/L solubility for manganese analogs). Note that zinc neodecanoate is hydrophobic, requiring organic solvents (e.g., mineral spirits) for dissolution .
  • Source Validation : Cross-reference synthesis protocols (e.g., solvent traces in final products may alter solubility).

Application in Radical Scavenging: What experimental designs quantify zinc 3,3,5,5-tetramethylhexanoate’s antioxidant efficacy?

Methodological Answer:

  • Lipid Peroxidation Assays : Treat cultured hepatocytes with pro-oxidants (e.g., Fe³⁺-nitrilotriacetate) and measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS). Zinc’s inhibition of MDA correlates with its concentration (1–48 μM) .
  • ESR Spin Trapping : Use phenylbutylnitrone to trap radicals. Reduced signal intensity at higher Zn concentrations confirms radical suppression .

Comparative Coordination Chemistry: How does this compound’s stability compare to other metal neodecanoates?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Zinc neodecanoate decomposes at ~260°C, higher than manganese analogs (decomposition ~200°C) due to stronger Zn-O bonds .
  • Stability in Solution : Zinc complexes exhibit lower hygroscopicity vs. silver neodecanoate, which requires strict anhydrous storage .

Mechanistic Insights: What role does metallothionein induction play in zinc’s bioactivity?

Methodological Answer:
Zinc upregulates metallothionein synthesis, which chelates free radicals and redox-active metals (e.g., Fe²⁺). In hepatocyte cultures, metallothionein levels correlate inversely with lipid peroxidation (R² > 0.9). Experimental validation involves:

  • Western Blotting : Quantify metallothionein expression.
  • Zinc Uptake Assays : Use ⁶⁵Zn tracing to link cellular Zn accumulation to reduced iron uptake .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;3,3,5,5-tetramethylhexanoate
Reactant of Route 2
zinc;3,3,5,5-tetramethylhexanoate

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